molecular formula C11H23NO B156706 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine CAS No. 137796-06-6

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine

Cat. No. B156706
M. Wt: 185.31 g/mol
InChI Key: QJMLZAWFWIPNOD-UHFFFAOYSA-N
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Description

The compound "4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine" is a derivative of oxazolidine, a heterocyclic chemical compound containing oxygen, nitrogen, and sulfur in a five-membered ring structure. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related oxazolidine derivatives, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of oxazolidine derivatives often involves cyclization reactions and the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one is achieved by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, chiral auxiliary-bearing isocyanides are used as synthons in the synthesis of fluorescent oxazole derivatives . These methods could potentially be adapted for the synthesis of "4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by X-ray diffraction, NMR, and other spectroscopic methods. For instance, the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione is determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Oxazolidine derivatives undergo various chemical reactions, including nucleophilic ring opening, which can lead to the formation of amino carboxylates . The Grignard reaction is another example, used to synthesize chiral 1-alkyl-2-phenylethylamines from N-methyl-4-phenyl-1,3-oxazolidines . These reactions demonstrate the versatility of oxazolidine derivatives in synthetic chemistry and their potential utility in producing a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the synthesis and structural study of N-ethylnortropane-3-spiro-5′-oxazolidine-2′,4′-dione and its hydrochloride show that the crystalline structure is maintained in D2O solution, indicating stability and potential solubility characteristics . The synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide also highlights the potential for these compounds to be environmentally benign .

Scientific Research Applications

Metabolism in Cotton Plant and Houseflies

Fukuto, Shrivastava, and Black (1972) explored the metabolism of a compound related to 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine in the cotton plant and houseflies. This study focused on an experimental insecticide, revealing its principal metabolite to be the 4-keto derivative with confirmed structure through PMR and mass spectral analysis. Toxicological examination showed that this metabolite had similar toxicity to the white mouse but was substantially less toxic to the housefly (Fukuto, Shrivastava, & Black, 1972).

Preparation and Properties

Hook (1947) discussed the preparation and properties of a related oxazolidine compound, providing insights into the synthetic methods and chemical properties of these compounds (Hook, 1947).

Stereoselective Synthesis

Madhusudhan, Reddy, Ramanatham, and Dubey (2003) studied the stereoselective synthesis of anti-2-oxazolidinones, showcasing the versatility of oxazolidines in synthetic chemistry. This research highlights the potential for creating various derivatives with specific stereochemical properties (Madhusudhan et al., 2003).

Antibacterial Applications

Zurenko et al. (1996) investigated the in vitro activities of novel oxazolidinone analogs, demonstrating their significant antibacterial properties against various clinically important human pathogens. This research underlines the potential medical applications of oxazolidinone derivatives (Zurenko et al., 1996).

Synthesis of Substituted Oxazolinyloxiranes and Aziridines

Capriati, Degennaro, Florio, Luisi, Tralli, and Troisi (2001) explored the lithiation of 2-(1-chloroethyl)-2-oxazolines, leading to the synthesis of oxazolinylepoxides and aziridines. This work demonstrates the chemical versatility and potential applications of oxazolidines in organic synthesis (Capriati et al., 2001).

Use as Latent Aziridine Equivalents

Poindexter, Owens, Dolan, and Woo (1992) showed the use of 2-oxazolidinones as latent, carboxylated aziridine functionalities. This research underscores the potential use of oxazolidines in the synthesis of complex organic molecules (Poindexter et al., 1992).

Safety And Hazards

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine is classified as toxic for reproduction, Repr. 1B (H360F ***: “May damage fertility”) . It is also classified as a dangerous good if the item is more than 1g/ml and there is more than 100g/ml in the package .

properties

IUPAC Name

4-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-5-10-8-13-11(4,12-10)7-6-9(2)3/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMLZAWFWIPNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(N1)(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888640
Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
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Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine

CAS RN

137796-06-6
Record name 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
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Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
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Record name Oxazolidine, 4-ethyl-2-methyl-2-(3-methylbutyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2-methyl-2-isopentyl-1,3-oxazolidine
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Record name 4-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine
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